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Compound of Interest

Compound Name: Indatraline

Cat. No.: B1671863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Indatraline, with the molecular formula C16H15Cl2N, is a potent and non-selective

monoamine transporter inhibitor.[1][2] This technical guide provides a comprehensive overview

of Indatraline, including its chemical properties, synthesis, biological activities, and mechanism

of action. The information presented is intended for researchers, scientists, and professionals

involved in drug development and neuroscience.

Physicochemical Properties
Indatraline, also known by its developmental code name Lu 19-005, is chemically defined as

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine.[2][3] Its hydrochloride

salt is the commonly used form in research.
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Property Value Source

Molecular Formula C16H15Cl2N [2][3]

Molecular Weight 292.20 g/mol [2]

CAS Number 86939-10-8 [2][3]

Appearance
Not specified in retrieved

results

Melting Point
Not specified in retrieved

results

Boiling Point
Not specified in retrieved

results

Solubility (as HCl salt)

Soluble to 10 mM in water with

gentle warming and to 100 mM

in DMSO.

XlogP (predicted) 4.4 [3]

Synthesis
Several synthetic routes for Indatraline have been reported in the literature. Two notable key

strategies include:

Friedel-Crafts Alkylation: A high-efficiency synthesis involves the Friedel-Crafts alkylation of

benzene with (E)-3-(3,4-dichlorophenyl)acrylic acid as a crucial step.[4]

Iodine(III)-mediated Ring Contraction: Another approach utilizes an iodine(III)-mediated ring

contraction of a 1,2-dihydronaphthalene derivative.[5]

A general synthetic pathway involves the reduction of an indanone intermediate to form the

corresponding alcohol, followed by conversion to a mesylate. Subsequent reaction with N-

methylbenzylamine and final removal of the benzyl group yields a racemic mixture of the

product.[2]

Experimental Protocol: General Synthesis Outline
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A detailed enantioselective synthesis has also been described, employing lithiation/borylation–

protodeboronation methodology.[6] A general, non-enantioselective synthesis can be outlined

as follows:

Indanone Formation: Substituted 3,3-diphenylpropanoic acids can be synthesized from

commercially available benzaldehydes. Cyclization of these acids, for instance using

polyphosphoric acid, yields the corresponding indanone.[7]

Reduction: The indanone is reduced to the corresponding cis-alcohol.

Mesylation: The alcohol is converted to the corresponding mesylate, conserving the

stereochemistry.

Amination: The mesylate is reacted with N-methylbenzylamine, which proceeds via an SN2

reaction, causing a Walden inversion.

Deprotection: The benzyl group is removed to afford the final product.[2]

Biological Activity and Pharmacology
Indatraline is a potent, non-selective inhibitor of the monoamine transporters, with high affinity

for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine

transporter (NET). This activity profile makes it a triple reuptake inhibitor.[8]

Target Ki (nM) Source

Dopamine Transporter (DAT) 1.7

Serotonin Transporter (SERT) 0.42

Norepinephrine Transporter

(NET)
5.8

The primary pharmacological effects of Indatraline stem from its ability to block the reuptake of

these key neurotransmitters, leading to their increased concentration in the synaptic cleft and

enhanced neurotransmission.[8]

Key Pharmacological Activities:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

http://pstorage-acs-6854636.s3.amazonaws.com/4236541/ol202251p_si_001.pdf
https://pubs.acs.org/doi/pdf/10.1021/jm000329v?ref=article_openPDF
https://en.wikipedia.org/wiki/Indatraline
https://www.benchchem.com/product/b1671863?utm_src=pdf-body
https://en.wikipedia.org/wiki/Serotonin%E2%80%93norepinephrine%E2%80%93dopamine_reuptake_inhibitor
https://www.benchchem.com/product/b1671863?utm_src=pdf-body
https://en.wikipedia.org/wiki/Serotonin%E2%80%93norepinephrine%E2%80%93dopamine_reuptake_inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antidepressant Potential: Due to its broad-spectrum monoamine reuptake inhibition,

Indatraline has been investigated as a potential antidepressant.[1][2]

Cocaine Addiction Treatment: Indatraline has shown promise as a potential treatment for

cocaine addiction. Its effects have a slower onset and longer duration compared to cocaine,

which may reduce its abuse potential.[2][9] In laboratory experiments, it has been shown to

block the actions of methamphetamine and MDMA.[2]

Inhibition of Smooth Muscle Cell Proliferation: Indatraline inhibits the proliferation of smooth

muscle cells with an IC50 of 15 μM.[1] This effect is linked to its ability to induce autophagy.

Autophagy Induction: Indatraline has been found to induce autophagy, a cellular process of

degradation and recycling of cellular components. This action is independent of apoptosis

and is mediated through the suppression of the mTOR/S6 kinase signaling pathway.[1][10]

This property suggests potential applications in diseases like atherosclerosis or restenosis.

[1]

Mechanism of Action
Monoamine Transporter Inhibition
The principal mechanism of action of Indatraline is the blockade of DAT, SERT, and NET.[1] By

inhibiting these transporters, Indatraline prevents the reuptake of dopamine, serotonin, and

norepinephrine from the synaptic cleft back into the presynaptic neuron.[8] This leads to a

prolonged presence of these neurotransmitters in the synapse, thereby amplifying their

signaling to postsynaptic neurons.
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Mechanism of Indatraline at the Synapse.

Autophagy Induction via mTOR Pathway
Indatraline induces autophagy by modulating the AMPK/mTOR/S6K signaling axis.[1][10] By

suppressing the mTOR/S6 kinase pathway, Indatraline promotes the formation of

autophagosomes, leading to apoptosis-independent cell death in proliferating cells such as

smooth muscle cells.[10]
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Indatraline-induced Autophagy Signaling Pathway.

Toxicology and Safety
Information on the toxicology and safety of Indatraline is limited. Preclinical studies in rhesus

monkeys have suggested potential side effects, including mild anemia and weight loss.[11] A

2024 study on the metabolism of Indatraline in rats found that the parent compound was not

detectable in urine, but it formed three phase I and four phase II metabolites.[11] The primary

metabolic pathway observed was hydroxylation at the aromatic indane ring, followed by

glucuronidation.[11]

Experimental Protocols
In Vitro Monoamine Transporter Binding Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1671863?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671863?utm_src=pdf-body
https://www.benchchem.com/product/b1671863?utm_src=pdf-body
https://www.mdpi.com/2218-1989/14/6/342
https://www.benchchem.com/product/b1671863?utm_src=pdf-body
https://www.mdpi.com/2218-1989/14/6/342
https://www.mdpi.com/2218-1989/14/6/342
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A general protocol to determine the binding affinity (Ki) of Indatraline for DAT, SERT, and NET

would involve radioligand binding assays using cell membranes expressing the respective

transporters.

Binding Assay Workflow

Prepare cell membranes
expressing DAT, SERT, or NET

Incubate membranes with
radioligand and varying

concentrations of Indatraline

Separate bound and
free radioligand
(e.g., filtration)

Quantify bound
radioactivity

Calculate Ki values
using Cheng-Prusoff equation

Click to download full resolution via product page

Workflow for Monoamine Transporter Binding Assay.

Autophagy Induction Assay
The induction of autophagy by Indatraline can be assessed by monitoring the formation of

autophagosomes.

Cell Culture: Culture cells of interest (e.g., HeLa cells, smooth muscle cells) in appropriate

media.

Transfection (for EGFP-LC3): For visualization of autophagosomes, cells can be stably

transfected with a plasmid encoding EGFP-LC3.

Treatment: Treat cells with varying concentrations of Indatraline for a specified period (e.g.,

24 hours).

Staining/Imaging:

For EGFP-LC3 expressing cells, visualize the formation of fluorescent puncta

(autophagosomes) using fluorescence microscopy.[1]

Alternatively, stain cells with monodansylcadaverine (MDC) or LysoTracker and observe

under a fluorescence microscope.[10]
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Quantification: Quantify the number of autophagosomes per cell to determine the extent of

autophagy induction.

Conclusion
Indatraline (C16H15Cl2N) is a well-characterized non-selective monoamine reuptake inhibitor

with potential therapeutic applications in depression and substance abuse disorders. Its unique

property of inducing autophagy via the mTOR signaling pathway opens avenues for exploring

its use in other pathological conditions characterized by aberrant cell proliferation. Further

research is warranted to fully elucidate its clinical potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671863#molecular-formula-and-properties-of-
c16h15cl2n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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